molecular formula C14H13Br2N B14375876 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide CAS No. 90693-20-2

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide

Katalognummer: B14375876
CAS-Nummer: 90693-20-2
Molekulargewicht: 355.07 g/mol
InChI-Schlüssel: PVPHEGSUKHGSCN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H13Br2N. It is a brominated derivative of indene and pyridinium, which are both significant in organic chemistry due to their unique structural properties and reactivity .

Vorbereitungsmethoden

The synthesis of 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide typically involves the bromination of 2,3-dihydro-1H-indene followed by a reaction with pyridine. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Analyse Chemischer Reaktionen

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s brominated structure makes it useful in studying bromine’s biological effects and interactions with biological molecules.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes

Wirkmechanismus

The mechanism by which 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through bromine’s reactivity, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(1-Bromo-2,3-dihydro-1H-inden-1-yl)pyridin-1-ium bromide include other brominated indene and pyridinium derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

Eigenschaften

CAS-Nummer

90693-20-2

Molekularformel

C14H13Br2N

Molekulargewicht

355.07 g/mol

IUPAC-Name

1-(1-bromo-2,3-dihydroinden-1-yl)pyridin-1-ium;bromide

InChI

InChI=1S/C14H13BrN.BrH/c15-14(16-10-4-1-5-11-16)9-8-12-6-2-3-7-13(12)14;/h1-7,10-11H,8-9H2;1H/q+1;/p-1

InChI-Schlüssel

PVPHEGSUKHGSCN-UHFFFAOYSA-M

Kanonische SMILES

C1CC(C2=CC=CC=C21)([N+]3=CC=CC=C3)Br.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.